molecular formula C13H20O B1235705 damascone CAS No. 23726-91-2

damascone

Cat. No.: B1235705
CAS No.: 23726-91-2
M. Wt: 192.30 g/mol
InChI Key: BGTBFNDXYDYBEY-FNORWQNLSA-N
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Description

Damascone is a series of closely related chemical compounds that are components of various essential oils. These compounds belong to a family of chemicals known as rose ketones, which also includes damascenones and ionones. Damascones are derived from the degradation of carotenoids and are significant contributors to the aroma of roses, despite their relatively low concentration. They are important fragrance chemicals used extensively in perfumery .

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

    Gas Phase Reaction Catalyzed by Solid Superacid: For β-damascone, a novel synthesis process involves using 1,3-pentadiene as a starting raw material in the presence of aluminum chloride.

Types of Reactions:

    Oxidation: Damascones can undergo oxidation reactions, leading to the formation of various oxidized products.

    Reduction: Reduction reactions can convert damascones into their corresponding alcohols.

    Substitution: Damascones can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Conditions often involve the use of acids or bases to facilitate the substitution process.

Major Products:

  • The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of damascones.

Scientific Research Applications

Damascones have a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which damascones exert their effects involves their interaction with olfactory receptors, contributing to their strong floral and fruity aroma. In biological systems, damascones can interact with various molecular targets, including enzymes and receptors, influencing cellular pathways and processes .

Comparison with Similar Compounds

    Damascenones: Another group of rose ketones with similar aromatic properties.

    Ionones: Compounds that share a similar structure and are also derived from the degradation of carotenoids.

Uniqueness:

Properties

IUPAC Name

(E)-1-(2,6,6-trimethylcyclohexen-1-yl)but-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O/c1-5-7-11(14)12-10(2)8-6-9-13(12,3)4/h5,7H,6,8-9H2,1-4H3/b7-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGTBFNDXYDYBEY-FNORWQNLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC(=O)C1=C(CCCC1(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C(=O)C1=C(CCCC1(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7051890
Record name beta-Damascone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 2-Buten-1-one, 1-(2,6,6-trimethyl-1-cyclohexen-1-yl)-, (2E)-
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Boiling Point

200.00 °C. @ 760.00 mm Hg
Record name 4-(2,6,6-Trimethylcyclohex-1-enyl)but-2-en-4-one
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032541
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

23726-91-2, 35044-68-9
Record name β-Damascone
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Record name beta-Damascone, (E)-
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Record name beta-Damascone
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Buten-1-one, 1-(2,6,6-trimethyl-1-cyclohexen-1-yl)-, (2E)-
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Record name beta-Damascone
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Record name (E)-1-(2,6,6-trimethyl-1-cyclohexen-1-yl)-2-buten-1-one
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Record name .BETA.-DAMASCONE, (E)-
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Record name 4-(2,6,6-Trimethylcyclohex-1-enyl)but-2-en-4-one
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032541
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

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C=C(N)CC(=O)C1=C(C)CCCC1(C)C
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CC=CC(=O)C1=C(C)CCCC1(C)C

Synthesis routes and methods II

Procedure details

To a mixture of liquid ammonia (500 ml), tetrahydrofuran (30 ml), tert-butanol (2.796 g) and 3-methyl-5-[2,6,6-trimethyl-cyclohex-1-en-1-yl]-isoxazole (2.593 g; 12.65 millimoles), kept under stirring, there was added sodium metal until the solution acquired a steady blue colour. The reaction mixture was stirred for 15 more minutes, solid ammonium chloride was added thereto until complete discolouration, and the ammonia was then evaporated under a stream of argon. After having added 50 ml of ether and 300 ml of a concentrated ammonium chloride solution in water, the mixture was extracted with two fractions of 300 ml of ether and 150 ml of chloroform, respectively. The combined organic extracts were dried over magnesium sulphate, concentrated under reduced pressure and dissolved in 50 ml of toluene containing traces of p-toluene-sulphonic acid. The thus obtained mixture was refluxed for 24 hours, concentrated in vacuo and then distilled to yield 2.074 g (yield 84%) of 2,6,6-trimethyl-1-[but-2-enoyl]-cyclohex-1-ene; b.p. 55°/0.04 Torr. The analytical data of the obtained product were identical with those of a pure sample prepared by one of the known methods.
Quantity
500 mL
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2.593 g
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2.796 g
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30 mL
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Name
2,6,6-trimethyl-1-[but-2-enoyl]-cyclohex-1-ene
Yield
84%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Customer
Q & A

Q1: What is the molecular formula and weight of (E)-beta-damascone?

A1: (E)-beta-Damascone has a molecular formula of C13H20O and a molecular weight of 192.30 g/mol.

Q2: How can I synthesize (E)-beta-damascone?

A2: Multiple synthetic routes to (E)-beta-damascone have been developed. One approach involves starting with readily available ionone isoxazoles and utilizing the Buchi-Vederas transformation. [] Another method utilizes a one-step Grignard reaction with β-ionone as the starting material. [] Alternatively, (E)-beta-damascone can be synthesized through a four-step process involving oximization, epoxidation, dehydration, and reduction, starting from α-ionone. []

Q3: What spectroscopic techniques are used to characterize (E)-beta-damascone?

A3: Commonly used techniques for characterizing (E)-beta-damascone include Gas Chromatography-Mass Spectrometry (GC-MS), Fourier Transform Infrared Spectroscopy (FTIR), Nuclear Magnetic Resonance (NMR), and Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS). [, , , , ]

Q4: What biological activity has been reported for (E)-beta-damascone?

A4: Research has shown that (E)-beta-damascone can regulate dendritic cell-mediated immune responses by modulating the NRF2 pathway. [, ] This modulation leads to the suppression of antigen-dependent T cell activation and the production of inflammatory cytokines. Notably, (E)-beta-damascone has been shown to ameliorate contact hypersensitivity in mice models. [, ]

Q5: Are there any applications of (E)-beta-damascone beyond perfumery?

A5: Yes, beyond its role as a fragrance ingredient, (E)-beta-damascone is being investigated for its potential in functional perfumery, such as controlled release systems in fabric softeners. [, , ] Its ability to activate the NRF2 pathway also suggests potential applications in developing treatments for immune-related diseases. [, ]

Q6: Can (E)-beta-damascone be used as a feed additive? What are the safety considerations?

A6: (E)-beta-damascone is authorized as a sensory additive (flavoring) in feed for all animal species. While considered safe for the target species, consumer, freshwater, and terrestrial environments, there are recognized hazards for skin, eye, and respiratory exposure. [, , ]

Q7: How is (E)-beta-damascone biotransformed?

A7: Studies using the fungus Botrytis cinerea have shown that (E)-beta-damascone can be biotransformed into various derivatives, including 4-hydroxy-β-damascone, 3-hydroxy-β-damascone, 2-hydroxy-β-damascone, and 4-oxo-β-damascone. [] The specific biotransformation products and their quantities depend on the strain of B. cinerea and the growth medium used.

Q8: What is the role of fungal peroxygenases in the oxygenation of (E)-beta-damascone?

A8: Unspecific peroxygenases (UPOs) from various fungi, including Agrocybe aegerita, have demonstrated the ability to catalyze the oxyfunctionalization of (E)-beta-damascone. [] These enzymes can introduce oxygen atoms at different positions, leading to the formation of valuable derivatives such as alcohols, aldehydes, and carboxylic acids.

Q9: How does the pyrolysis of (E)-beta-damascone occur?

A9: Pyrolysis studies of 4-oxo-beta-damascone, a related compound, have revealed that it decomposes at high temperatures (above 550°C) through various pathways, yielding a complex mixture of products including β-damascone, 4-oxo-beta-ionone, and other volatile compounds. [] This information provides insight into the behavior of damascone-related compounds during processes involving high temperatures, such as tobacco smoking.

Q10: How is (E)-beta-damascone typically quantified in complex mixtures?

A10: Dynamic headspace analysis, coupled with gas chromatography, is a common method used to quantify (E)-beta-damascone in complex mixtures, especially in applications like fragrance release from fabrics. [, ] This technique allows for the separation and quantification of volatile compounds like (E)-beta-damascone.

Q11: What are the potential areas for future research on (E)-beta-damascone?

A11: Future research could focus on:

  • Further elucidating the mechanisms behind (E)-beta-damascone's interaction with the NRF2 pathway and its potential as a therapeutic agent for inflammatory and autoimmune diseases. [, ]
  • Exploring the structure-activity relationship of (E)-beta-damascone derivatives to optimize their bioactivity and develop novel compounds with enhanced therapeutic potential. []
  • Investigating the biotransformation pathways of (E)-beta-damascone in more detail to identify novel, valuable metabolites and the enzymes involved. [, ]
  • Developing efficient and sustainable methods for the large-scale production of (E)-beta-damascone and its derivatives using biotechnological approaches. []

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